4-{2-[1-(2-Ethoxybenzoyl)piperidin-2-yl]ethyl}morpholine
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Overview
Description
4-{2-[1-(2-Ethoxybenzoyl)piperidin-2-yl]ethyl}morpholine is a complex organic compound that features a morpholine ring substituted with a piperidine moiety, which is further functionalized with an ethoxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[1-(2-Ethoxybenzoyl)piperidin-2-yl]ethyl}morpholine typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the piperidine intermediate, which is then coupled with the morpholine ring. The key steps include:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors such as 2-ethoxybenzoyl chloride and piperidine.
Coupling with Morpholine: The piperidine intermediate is then reacted with morpholine under controlled conditions to form the final product. This step often requires the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This includes scaling up the reaction conditions, using continuous flow reactors, and employing purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-{2-[1-(2-Ethoxybenzoyl)piperidin-2-yl]ethyl}morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), converting ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ethoxybenzoyl group, where nucleophiles like amines or thiols replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
4-{2-[1-(2-Ethoxybenzoyl)piperidin-2-yl]ethyl}morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{2-[1-(2-Ethoxybenzoyl)piperidin-2-yl]ethyl}morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxybenzoyl group may play a crucial role in binding to these targets, while the piperidine and morpholine rings contribute to the overall stability and bioavailability of the compound. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-{2-[1-(2-Methoxybenzoyl)piperidin-2-yl]ethyl}morpholine
- 4-{2-[1-(2-Chlorobenzoyl)piperidin-2-yl]ethyl}morpholine
- 4-{2-[1-(2-Fluorobenzoyl)piperidin-2-yl]ethyl}morpholine
Uniqueness
4-{2-[1-(2-Ethoxybenzoyl)piperidin-2-yl]ethyl}morpholine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different substituents (e.g., methoxy, chloro, fluoro), the ethoxy group may enhance certain properties, such as solubility and binding affinity to specific targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C20H30N2O3 |
---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
(2-ethoxyphenyl)-[2-(2-morpholin-4-ylethyl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C20H30N2O3/c1-2-25-19-9-4-3-8-18(19)20(23)22-11-6-5-7-17(22)10-12-21-13-15-24-16-14-21/h3-4,8-9,17H,2,5-7,10-16H2,1H3 |
InChI Key |
RTWQYBBKKUVNKI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCCCC2CCN3CCOCC3 |
Origin of Product |
United States |
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